Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- (CAS 918661-19-5, molecular formula C23H18N2O4S, molecular weight 386.47 g/mol) is a synthetic thieno[2,3-b]pyridine derivative bearing a 4-nitrobenzamide substituent at the 3-position, a benzoyl group at the 2-position, and methyl groups at positions 4 and 6 of the fused heterocyclic core. Thieno[2,3-b]pyridines are a recognized privileged scaffold in kinase inhibitor design, with demonstrated activity against PIM-1, VEGFR-2, p38α MAP kinase, and GSK-3β among other targets.

Molecular Formula C23H17N3O4S
Molecular Weight 431.5 g/mol
CAS No. 918661-19-5
Cat. No. B11487105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-
CAS918661-19-5
Molecular FormulaC23H17N3O4S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C23H17N3O4S/c1-13-12-14(2)24-23-18(13)19(21(31-23)20(27)15-6-4-3-5-7-15)25-22(28)16-8-10-17(11-9-16)26(29)30/h3-12H,1-2H3,(H,25,28)
InChIKeyAXHWUYICUDITRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- (CAS 918661-19-5): Structural Identity & Procurement Baseline


Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- (CAS 918661-19-5, molecular formula C23H18N2O4S, molecular weight 386.47 g/mol) is a synthetic thieno[2,3-b]pyridine derivative bearing a 4-nitrobenzamide substituent at the 3-position, a benzoyl group at the 2-position, and methyl groups at positions 4 and 6 of the fused heterocyclic core . Thieno[2,3-b]pyridines are a recognized privileged scaffold in kinase inhibitor design, with demonstrated activity against PIM-1, VEGFR-2, p38α MAP kinase, and GSK-3β among other targets [1]. The presence of the 4-nitro electron-withdrawing group on the benzamide ring is a critical structural feature that distinguishes this compound from its closest in-class analogues and is known in related benzamide series to modulate both potency and selectivity profiles [2].

Why Generic Substitution of CAS 918661-19-5 with Other Thieno[2,3-b]pyridine Benzamides Fails: The Nitro Group as a Critical Performance Modulator


Within the thieno[2,3-b]pyridine benzamide series, even subtle modifications to the benzamide ring produce substantial changes in biological activity. The SAR study by Naguib & El-Nassan (2016) on 5-bromo-thieno[2,3-b]pyridine PIM-1 inhibitors demonstrated that compounds bearing amide or benzoyl groups at position 2 displayed a >2.8-fold range in IC50 values (12.71–35.7 μM) depending solely on the nature of the amide substituent [1]. Separately, Mohan et al. (2021) showed that in N-(pyridin-3-yl)benzamide anticancer series, methoxy- and nitro-substituted benzamide derivatives consistently outperformed unsubstituted and halogenated analogues [2]. The 4-nitrobenzamide moiety in CAS 918661-19-5 is therefore not a passive structural tag but a known pharmacophoric determinant of enhanced target engagement. Substituiting this compound with the non-nitrated analogue (CAS 918661-18-4), the 2-methoxybenzamide variant, or the 3-amino precursor (CAS 52505-58-5) without systematic activity verification would introduce unquantified risk of potency loss, selectivity drift, or altered physicochemical properties that could compromise experimental reproducibility and downstream SAR interpretation.

Quantitative Evidence Guide: Differentiating CAS 918661-19-5 from Its Closest Thieno[2,3-b]pyridine Benzamide Comparators


Structural Differentiation: 4-Nitrobenzamide Substitution vs. Unsubstituted Benzamide (CAS 918661-18-4)

CAS 918661-19-5 bears a 4-nitro (-NO2) electron-withdrawing group on the benzamide ring (C23H18N2O4S, MW 386.47), differentiating it from the direct des-nitro analogue N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide (CAS 918661-18-4, C23H18N2O2S, MW 386.47). In structurally analogous N-(pyridin-3-yl)benzamide series, nitro-substituted derivatives exhibited enhanced anticancer potency relative to unsubstituted benzamide controls, with the nitro group contributing to stronger hydrogen-bond acceptor capacity and altered electron distribution across the amide bond [1]. The 4-nitro group introduces a dipole moment of approximately 4.0–4.5 D (calculated for 4-nitrobenzamide) vs. ~3.7 D for unsubstituted benzamide, which affects both target binding and physicochemical properties including logP and aqueous solubility [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

PIM-1 Kinase Inhibitory Activity of 5-Bromo-Thieno[2,3-b]pyridine Benzamides: Class SAR Establishing the Benzamide Substituent as a Key Activity Modulator

In the most directly comparable published SAR study on thieno[2,3-b]pyridine benzamides, Naguib & El-Nassan (2016) tested three series of 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at position 2 for PIM-1 inhibitory activity. Compounds 3c and 5b demonstrated IC50 values of 35.7 μM and 12.71 μM, respectively, while compounds 3d, 3g, and 6d showed poor inhibition [1]. The ~2.8-fold difference in IC50 between the two most active analogues (12.71 vs. 35.7 μM) was attributable solely to differences in the amide/benzoyl substitution pattern, underscoring the sensitivity of this chemotype to peripheral substitution. While CAS 918661-19-5 was not directly tested in this study, it shares the identical thieno[2,3-b]pyridine core and benzamide pharmacophore, with the 4-nitro group predicted to further modulate PIM-1 binding based on docking studies of related thieno[2,3-b]pyridine PIM-1 inhibitors [2].

PIM-1 Kinase Cancer Therapeutics Enzyme Inhibition

Differentiation from 2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine (CAS 52505-58-5): Amide vs. Amine Functionality

CAS 918661-19-5 features a fully elaborated 4-nitrobenzamide group at the 3-position, whereas CAS 52505-58-5 (2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine) bears only a primary amine (-NH2) at the same position. The 3-amino compound (C16H14N2OS, MW 282.36) is a synthetic precursor that requires additional acylation with 4-nitrobenzoyl chloride to yield the target compound . The conversion from amine to amide introduces: (i) a 104.11 g/mol increase in molecular weight; (ii) addition of a 4-nitrophenyl ring system contributing π-stacking interactions; (iii) conversion of a hydrogen-bond donor (-NH2) to a hydrogen-bond donor/acceptor pair (-NH-C(O)-), doubling the H-bond donor count (from 1 to 2) and adding one H-bond acceptor (carbonyl oxygen) [1]. In kinase inhibitor design, the 3-amino series typically serves as a versatile diversification point; the elaborated 4-nitrobenzamide represents a specific, late-stage functionalization that cannot be recapitulated by the amino precursor alone.

Synthetic Intermediate Chemical Biology Functional Group Interconversion

Differentiation from N-{2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide: Ortho-Methoxy vs. Para-Nitro Electronic Effects

The 2-methoxybenzamide analogue (C24H20N2O3S, MW 416.5) substitutes the 4-nitro group of CAS 918661-19-5 with an ortho-methoxy (-OCH3) group . This substitution represents a fundamental electronic reversal: the 4-nitro group is strongly electron-withdrawing (σp = +0.78), while the 2-methoxy group is electron-donating by resonance (σm = +0.12, σp = -0.27) [1]. In benzamide kinase inhibitor series, electron-withdrawing para-substituents (e.g., -NO2, -CF3) have been associated with enhanced target affinity and altered metabolic stability compared to electron-donating substituents. This electronic difference is expected to produce divergent SAR trajectories for the two compounds, particularly in targets where the benzamide ring engages in π-stacking or charge-transfer interactions with aromatic residues in the ATP-binding pocket [2].

Electronic Effects Medicinal Chemistry SAR Benzamide Substitution

Anti-Proliferative Activity Potential: Class Evidence from 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine Series

In a comprehensive 2023 study by Pilkington, Reynisson, Leung, Barker et al., a library of 40 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine analogues was evaluated for anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. The most potent compounds (7h and 7i) achieved IC50 values of 25–50 nM against both cell lines [1]. This study established that benzoyl substitution at the 5-position and halogen/methyl substitution on the 2-arylcarboxamide ring are critical for maximizing anti-proliferative activity, with alcohol-functionalized derivatives outperforming their benzoyl counterparts [1]. While CAS 918661-19-5 was not part of this specific library, it shares the thieno[2,3-b]pyridine core and benzamide pharmacophore, and the 4-nitro group on the benzamide ring aligns with the structure-activity relationship (SAR) finding that electron-withdrawing aryl substituents enhance potency in this chemotype.

Anti-Proliferative Triple-Negative Breast Cancer Colorectal Cancer

VEGFR-2 Kinase Inhibition Landscape: Benchmarking Against N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (9d)

In a 2015 study by Aziz et al., the tricyclic thieno[2,3-b]pyridine derivative 9d was profiled against a panel of 6 human kinases and exhibited an IC50 of 2.6 μM against VEGFR-2/KDR, representing the most potent and selective compound in the series [1]. This compound shares the 4,6-dimethylthieno[2,3-b]pyridine substructure with CAS 918661-19-5 but replaces the 2-benzoyl/3-benzamide substitution with a fused pyridothienopyrimidine system. The 9d result establishes a quantitative baseline for VEGFR-2 inhibition by this chemotype (IC50 = 2.6 μM) [1]. CAS 918661-19-5, with its distinct 4-nitrobenzamide pharmacophore, represents a structurally divergent analogue that may exhibit altered kinase selectivity profiles, potentially addressing off-target liabilities associated with the tricyclic series.

VEGFR-2/KDR Angiogenesis Kinase Selectivity

Best-Fit Research and Industrial Application Scenarios for CAS 918661-19-5 Based on Quantitative Evidence


PIM-1 Kinase Inhibitor Lead Optimization and SAR Expansion

Based on the established PIM-1 inhibitory activity of thieno[2,3-b]pyridine benzamides (IC50 range 12.71–35.7 μM for active analogues) [1], CAS 918661-19-5 is a rational candidate for inclusion in PIM-1 inhibitor SAR libraries. The 4-nitrobenzamide substituent provides an electron-deficient aromatic system that can probe the PIM-1 ATP-binding pocket for favorable charge-transfer interactions, complementing existing SAR data from pyridine and thieno[2,3-b]pyridine PIM-1 inhibitor series where aromatic substituent electronic character was a key potency determinant [2]. Its procurement enables head-to-head comparison with non-nitrated benzamide analogues (CAS 918661-18-4) and 2-methoxy variants to deconvolute the contribution of the nitro group to PIM-1 affinity.

Anti-Proliferative Screening in Triple-Negative Breast Cancer (MDA-MB-231) and Colorectal Cancer (HCT116) Models

The demonstration by Pilkington et al. (2023) that 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines achieve low nanomolar IC50 values (25–50 nM) against MDA-MB-231 and HCT116 cell lines [3] establishes a strong precedent for anti-proliferative screening of structurally related compounds. CAS 918661-19-5, with its 4-nitrobenzamide group and 2-benzoyl substitution, maps onto the pharmacophore model for this activity class. The compound is suitable for MTT-based cytotoxicity screening against these and other cancer cell lines, with the potential to benchmark against published data for 7h and 7i.

Kinase Selectivity Panel Profiling Referenced Against VEGFR-2 Benchmark Data

The availability of quantitative VEGFR-2 inhibition data for the 4,6-dimethylthieno[2,3-b]pyridine chemotype (IC50 = 2.6 μM for compound 9d) [4] provides a reference point for broad kinase selectivity profiling of CAS 918661-19-5. Screening against a panel including VEGFR-1/Flt-1, VEGFR-2/KDR, EGFR, CDK5/p25, GSK3α, and GSK3β would reveal whether the 4-nitrobenzamide substitution confers a differentiated selectivity fingerprint compared to the tricyclic pyridothienopyrimidine series, potentially identifying novel kinase targets amenable to this chemotype.

Chemical Probe Development for Target Identification via Affinity-Based Proteomics

The combination of a thieno[2,3-b]pyridine core with a 4-nitrobenzamide moiety positions CAS 918661-19-5 as a candidate for chemical probe development. The nitro group can serve as a spectroscopic handle (characteristic UV absorption at ~270 nm; IR nitro stretching frequencies at 1520 and 1350 cm⁻¹) or as a precursor for further functionalization (e.g., reduction to amine for biotinylation or fluorophore conjugation). This enables pull-down experiments for target deconvolution in cell lysates, complementing the kinase profiling approach outlined above.

Quote Request

Request a Quote for Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.